4,6-Dichloro-2-(2-thienyl)pyrimidine
Overview
Description
4,6-Dichloro-2-(2-thienyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a thienyl group at position 2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(2-thienyl)pyrimidine typically involves the reaction of 2-thiobarbituric acid with appropriate reagents under controlled conditions. One common method includes the use of sodium hydroxide and propyl iodide in a water-methanol mixture, followed by acidification and purification steps . Another method involves the use of 4,6-dihydroxy-pyrimidine, ethylene dichloride, and sulfur oxychloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The process typically involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(2-thienyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boron reagents to form biaryl derivatives.
Oxidation and Reduction: The thienyl group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl pyrimidine derivatives.
Oxidation: Sulfoxides and sulfones of the thienyl group.
Scientific Research Applications
4,6-Dichloro-2-(2-thienyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its anti-inflammatory, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(2-thienyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Lacks the thienyl group but shares the dichloropyrimidine core.
2-Thiopyrimidine: Contains a sulfur atom at position 2 instead of a thienyl group.
4,6-Dimethyl-2-thiopyrimidine: Similar structure with methyl groups at positions 4 and 6 instead of chlorine atoms.
Uniqueness
4,6-Dichloro-2-(2-thienyl)pyrimidine is unique due to the presence of both chlorine atoms and a thienyl group, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and interactions compared to its similar compounds.
Properties
IUPAC Name |
4,6-dichloro-2-thiophen-2-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQRHAISEBLXHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481532 | |
Record name | 4,6-dichloro-2-(2-thienyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57059-13-9 | |
Record name | 4,6-dichloro-2-(2-thienyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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